

An In-depth Technical Guide to the Proposed Synthesis of Antibacterial Agent 112

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Compound of Interest		
Compound Name:	Antibacterial agent 112	
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Disclaimer: The following document outlines a proposed synthetic pathway for a molecule referred to as "**Antibacterial Agent 112**," based on its chemical structure derived from available data. As no specific literature detailing the synthesis of this exact compound could be located, this guide is a scientifically informed projection based on established organic chemistry principles and published analogous reactions.

Introduction

Antibacterial Agent 112 is a complex synthetic compound with the chemical formula C₃₅H₂₃N₅O₅.[1] It features a core imidazo[4,5-f][1][2]phenanthroline scaffold, a class of compounds known for their potential as antibacterial and anticancer agents.[3][4] The molecule is further functionalized with an extended side chain terminating in a Schiff base linkage to an aromatic dicarboxylic acid. This intricate structure suggests a multi-faceted mechanism of action, potentially targeting bacterial DNA synthesis and cell wall formation by inhibiting enzymes like DNA gyrase and topoisomerase IV.[1] This guide provides a detailed, step-by-step proposed synthesis for this molecule, complete with experimental protocols, data tables, and process diagrams to aid researchers in its potential laboratory-scale production.

Proposed Overall Synthetic Pathway

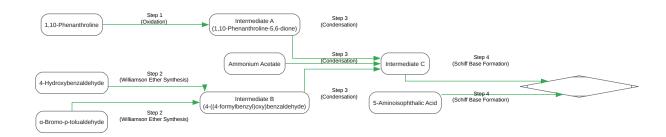
The synthesis of **Antibacterial Agent 112** can be logically approached in a multi-step sequence, beginning with commercially available starting materials. The pathway involves the



preparation of three key intermediates:

- Intermediate A: 1,10-Phenanthroline-5,6-dione
- Intermediate B: 4-((4-formylbenzyl)oxy)benzaldehyde
- Intermediate C: 2-(4-((4-formylbenzyl)oxy)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline

The final product is then assembled through the condensation of Intermediate C with 5-aminoisophthalic acid.



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Figure 1: Proposed overall synthetic pathway for Antibacterial Agent 112.

Detailed Experimental Protocols

This procedure involves the oxidation of 1,10-phenanthroline using a mixture of nitric and sulfuric acids in the presence of potassium bromide.[5][6]

- Reagents and Materials:
 - 1,10-Phenanthroline monohydrate
 - Potassium bromide (KBr)



- Concentrated sulfuric acid (H₂SO₄)
- Concentrated nitric acid (HNO₃)
- Sodium carbonate (Na₂CO₃)
- Chloroform (CHCl₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethanol
- Procedure:
 - To a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.
 - Slowly add 1,10-phenanthroline monohydrate (5.0 g, 25.2 mmol) to the flask with stirring.
 - Once dissolved, add potassium bromide (5.0 g, 42.0 mmol) and then slowly add 17.5 mL of concentrated HNO₃, keeping the temperature below 5 °C.[5]
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 20 minutes.
 - Heat the reaction mixture to 130 °C and maintain this temperature for 2 hours.
 - Carefully and slowly pour the hot, yellow solution into 150 g of an ice-water slurry.
 - Neutralize the resulting solution to pH 7 with solid sodium carbonate.
 - Extract the aqueous mixture with chloroform (3 x 50 mL).
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude product by recrystallization from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione as a yellow solid.



This intermediate is synthesized via a Williamson ether synthesis between 4-hydroxybenzaldehyde and α -bromo-p-tolualdehyde (4-(bromomethyl)benzaldehyde).

- Reagents and Materials:
 - 4-Hydroxybenzaldehyde
 - α-Bromo-p-tolualdehyde
 - Potassium carbonate (K₂CO₃), anhydrous
 - Dimethylformamide (DMF), dry

Procedure:

- In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol) and α-bromop-tolualdehyde (3.26 g, 16.4 mmol) in 20 mL of dry DMF.
- Add anhydrous potassium carbonate (3.40 g, 24.6 mmol) to the solution.
- Heat the reaction mixture to 100 °C and stir for 3 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature and pour it into ice water.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with water (3 x 10 mL) and dry to yield 4-((4-formylbenzyl)oxy)benzaldehyde. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

This step involves the condensation of the dione (Intermediate A) with the aldehyde (Intermediate B) in the presence of ammonium acetate.

- Reagents and Materials:
 - 1,10-Phenanthroline-5,6-dione (Intermediate A)



- 4-((4-formylbenzyl)oxy)benzaldehyde (Intermediate B)
- Ammonium acetate (CH₃COONH₄)
- Glacial acetic acid
- Procedure:
 - Combine 1,10-phenanthroline-5,6-dione (1.0 g, 4.76 mmol), 4-((4-formylbenzyl)oxy)benzaldehyde (1.14 g, 4.76 mmol), and ammonium acetate (7.34 g, 95.2 mmol) in a round-bottom flask.[8]
 - Add 40 mL of glacial acetic acid to the mixture.
 - Reflux the mixture for 2 hours, then cool to room temperature.
 - Pour the reaction mixture into 100 mL of water.
 - Neutralize with a concentrated aqueous ammonia solution, which will cause a precipitate to form.
 - Collect the yellow precipitate by filtration and wash thoroughly with water.
 - Purify the crude product by column chromatography on silica gel (using a chloroform:methanol solvent system) to yield Intermediate C.

The final step is the formation of a Schiff base between the aldehyde functionality of Intermediate C and the amino group of 5-aminoisophthalic acid.

- Reagents and Materials:
 - Intermediate C
 - 5-Aminoisophthalic acid
 - Absolute ethanol
 - Glacial acetic acid (catalytic amount)



• Procedure:

- Dissolve Intermediate C (1.0 g, 2.32 mmol) in 50 mL of absolute ethanol, heating gently if necessary.
- In a separate flask, dissolve 5-aminoisophthalic acid (0.42 g, 2.32 mmol) in 20 mL of absolute ethanol.
- Add the solution of 5-aminoisophthalic acid to the solution of Intermediate C.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
- Collect the solid product by vacuum filtration.
- Wash the precipitate with cold ethanol and then diethyl ether.
- Dry the product under vacuum to yield Antibacterial Agent 112.

Data Presentation

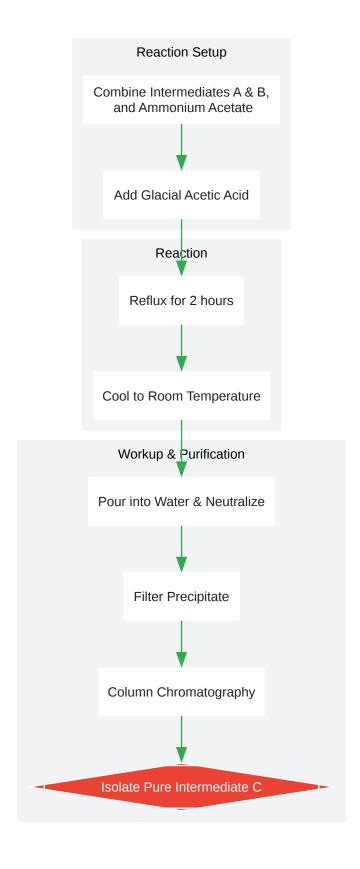


Step	Reaction Type	Key Reagents	Solvent	Temp. (°C)	Time (h)	Expected Yield (%)
1	Oxidation	1,10- Phenanthr oline, H ₂ SO ₄ , HNO ₃ , KBr	-	130	2	85-96[5]
2	Williamson Ether Synthesis	4- Hydroxybe nzaldehyd e, α- Bromo-p- tolualdehy de, K ₂ CO ₃	DMF	100	3	~75[7]
3	Condensati on	Intermediat es A & B, Ammonium Acetate	Acetic Acid	Reflux	2	80-90
4	Schiff Base Formation	Intermediat e C, 5- Aminoisop hthalic Acid	Ethanol	Reflux	4-6	70-85

Property	Value	Reference
Chemical Formula	C35H23N5O5	[1]
Molecular Weight	593.59 g/mol	[1]
Appearance	Yellow Solid	(Predicted)
MIC vs. various strains	1250 μΜ	[1]

Visualization of Key Processes

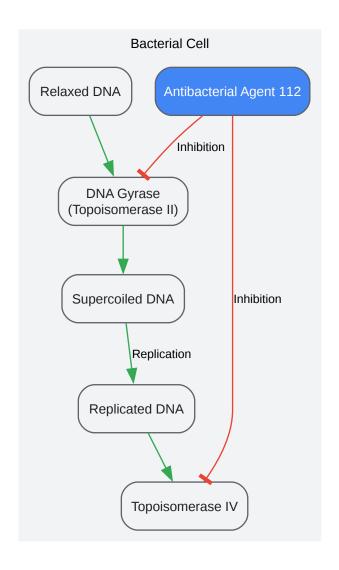




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Figure 2: Workflow for the synthesis of Intermediate C.





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Figure 3: Proposed mechanism of action via enzyme inhibition.

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